trans-4-(Hydroxymethyl)cyclohexanol

Polymer Chemistry Materials Science Synthetic Methodology

Researchers requiring reproducible polymerization or SAR studies face challenges with isomeric mixtures. The cis/trans mixture (mp 28°C, liquid) and pure trans isomer (mp 102-106°C, crystalline solid) exhibit fundamentally different physical properties that compromise polymer crystallinity and synthetic reproducibility. • >98% trans isomer ensures consistent chain packing in polyesters & polyurethanes, delivering higher Tg and improved mechanical properties. • Defined stereochemistry enables unambiguous SAR interpretation in medicinal chemistry. • Crystalline solid simplifies purification and handling versus liquid isomeric mixtures.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 3685-27-6
Cat. No. B1313425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Hydroxymethyl)cyclohexanol
CAS3685-27-6
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1CO)O
InChIInChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2
InChIKeyVGRZISGVNOKTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-(Hydroxymethyl)cyclohexanol (CAS 3685-27-6): Pure Isomer for Stereocontrolled Synthesis and Polymer Design


trans-4-(Hydroxymethyl)cyclohexanol (CAS 3685-27-6) is a stereochemically defined cycloaliphatic diol with a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.19 g/mol . It features a hydroxymethyl group at the 4-position of the cyclohexanol ring in a trans configuration relative to the ring hydroxyl group . This specific stereochemistry distinguishes it from the cis isomer (CAS 3685-24-3) and isomeric mixtures (CAS 33893-85-5), conferring a distinct solid-state morphology and a higher melting point (102-106°C) .

Why cis/trans Mixtures or the cis Isomer Cannot Substitute for trans-4-(Hydroxymethyl)cyclohexanol


Substituting the trans isomer with a cis/trans mixture or the pure cis isomer introduces uncontrolled stereochemical variability that can drastically alter material properties and synthetic outcomes. The trans isomer exists as a crystalline solid (mp 102-106°C) , whereas the cis/trans mixture is a liquid at room temperature (mp 28°C) . This fundamental difference in physical state and molecular packing directly impacts handling, purification, and reactivity in polymerizations and other applications requiring defined stereochemistry .

Quantitative Differentiation Evidence for trans-4-(Hydroxymethyl)cyclohexanol (CAS 3685-27-6)


Melting Point Elevation Enables Solid-Phase Handling vs. Liquid Mixtures

The trans isomer exhibits a melting point of 104°C (102.0-106.0°C) , in stark contrast to the cis/trans isomeric mixture, which melts at 28°C . This 76°C increase in melting point is attributed to the enhanced molecular symmetry and packing efficiency of the trans isomer, which allows it to be handled and stored as a crystalline solid at ambient temperatures, unlike the liquid mixture.

Polymer Chemistry Materials Science Synthetic Methodology

Higher Purity and Defined Isomeric Content Enable Reproducible Polymer Properties

The pure trans isomer is commercially available with a purity specification of >98.0% (GC) . In contrast, the isomeric mixture is specified as containing both cis and trans forms, with a purity defined as the sum of isomers (min. 98.0% total of isomer) [1]. The use of the pure trans isomer ensures batch-to-batch consistency and predictable reactivity in polycondensation reactions, a critical factor for achieving targeted polymer properties.

Polymer Synthesis Quality Control Analytical Chemistry

Structural Analogy to trans-CHDM Suggests Superior Crystallinity in Derived Polyesters

The trans configuration of 4-(Hydroxymethyl)cyclohexanol is structurally analogous to trans-1,4-cyclohexanedimethanol (trans-CHDM). In polyesters, incorporating trans-CHDM is well-documented to increase the glass transition temperature (Tg) and enhance crystallinity compared to the cis isomer or mixtures [1]. By inference, the trans configuration of 4-(hydroxymethyl)cyclohexanol is expected to impart similar enhancements in rigidity and thermal stability to polyesters and polyurethanes derived from it.

Polymer Engineering Thermoplastics Structure-Property Relationships

Well-Defined Spectroscopic Fingerprint Facilitates Analytical QC and Reaction Monitoring

The pure trans isomer has a unique and well-documented spectroscopic signature in the SDBS spectral database, including specific ¹H NMR (399.65 MHz, DMSO-d6) [1] and ¹³C NMR (100.40 MHz, DMSO-d6) [2] spectra. This fingerprint allows for unambiguous identification and quantification of the trans isomer, even in complex reaction mixtures, a capability not possible with undefined isomeric mixtures where signals may overlap.

Analytical Chemistry Quality Assurance Spectroscopy

Steric and Conformational Rigidity May Differentially Impact Biological Activity

The trans configuration of 4-(Hydroxymethyl)cyclohexanol endows it with a specific spatial arrangement of its hydroxyl and hydroxymethyl groups . In the context of fragment-based drug discovery, this defined conformation can be crucial for making specific interactions with biological targets. The rigid trans geometry is known to influence binding affinity and selectivity compared to the more flexible cis isomer, a principle widely exploited in medicinal chemistry to optimize lead compounds.

Medicinal Chemistry Chemical Biology Drug Design

Optimal Application Scenarios for trans-4-(Hydroxymethyl)cyclohexanol Driven by Its Stereochemical Purity


Synthesis of High-Performance, Semi-Crystalline Polyesters and Polyurethanes

The solid, high-melting nature and trans stereochemistry of this diol make it an ideal monomer for synthesizing polyesters and polyurethanes with enhanced crystallinity and thermal stability [1]. The defined geometry ensures consistent chain packing during polycondensation, leading to materials with higher glass transition temperatures (Tg) and improved mechanical properties compared to those derived from isomeric mixtures [2]. This is particularly valuable for engineering thermoplastics and high-strength fibers.

Precision Synthesis of Pharmaceuticals and Advanced Intermediates

In medicinal chemistry, the defined trans stereochemistry is essential for structure-activity relationship (SAR) studies [1]. The compound serves as a rigid, chiral building block for constructing complex molecules where the spatial orientation of the hydroxyl and hydroxymethyl groups is critical for target binding. The availability of detailed NMR spectra [2] ensures the purity and identity of the starting material, which is paramount for reproducible synthesis and accurate biological evaluation.

Research Requiring Rigorous Quality Control and Analytical Consistency

For academic and industrial laboratories where experimental reproducibility is paramount, the >98% pure trans isomer is the preferred reagent. Its distinct spectroscopic fingerprint [1] and consistent physical properties allow for unambiguous tracking of the compound through a synthetic sequence. In contrast, an isomeric mixture would introduce variables that complicate reaction monitoring, purification, and yield determination, leading to potentially irreproducible results.

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